Bentranil
Overview
Description
Bentranil is a benzoxazine that is 4H-3,1-benzoxazin-4-one substituted by a phenyl group at position 2 . It is a postemergence herbicide used for the control of annual weeds in cereal crops, maize, and rice . It has a role as a herbicide .
Synthesis Analysis
There are several ways to synthesize bentranil. One of the most common methods involves reacting acyl chlorides with an equimolar quantity of 2-aminobenzoic acid in anhydrous conditions .Molecular Structure Analysis
The molecular formula of Bentranil is C14H9NO2 . The InChI string is InChI=1S/C14H9NO2/c16-14-11-8-4-5-9-12 (11)15-13 (17-14)10-6-2-1-3-7-10/h1-9H . The Canonical SMILES string is C1=CC=C (C=C1)C2=NC3=CC=CC=C3C (=O)O2 .Physical And Chemical Properties Analysis
The molecular weight of Bentranil is 223.23 g/mol . The boiling point is 189-192 °C/8 mmHg (lit.) and the melting point is 123-125 °C (lit.) .Scientific Research Applications
Effect of Aromatherapy on Anxiety and Physiological Parameters
- A study investigated the effect of geranium essential oil on anxiety and physiological parameters among nulliparous women during labor. The inhalation of geranium essential oil aroma significantly reduced anxiety levels and diastolic blood pressure, suggesting its potential as a non-invasive anti-anxiety aid during childbirth (Rashidi Fakari et al., 2015).
Changes in Herbicidal Activity by Fluorine Substitution
- Research on the herbicide bentranil showed that the introduction of fluorine atoms led to significant changes in its herbicidal properties. The most active compound identified was 'fluorobentranil', which exhibited good broad-leaf activity and selectivity on rice, cereals, and maize (Hamprecht et al., 2004).
Multi-Therapeutic Properties of Thymus bovei Essential Oil
- A study on Thymus bovei essential oil (TB-EO) explored its cytotoxic, anti-herpes simplex virus type 2 (HSV-2), and antihypertensive properties. The oil showed significant cytotoxicity against various cancer cells and inhibitory properties against HSV-2 replication, suggesting potential clinical applications (Hassan et al., 2018).
Residual Systemic Insecticide Control in Turfgrass
- A study evaluated the residual activity of systemic insecticides, including Acelepryn (chlorantraniliprole) and DPX-HGW86 (cyantraniliprole), for controlling black cutworm in turfgrass. The results indicated effectiveness of these treatments in maintaining turfgrass quality (Rebek, 2013).
Antioxidant Properties of Essential Oils
- The essential oil of Satureja forbesii (Benth.) Briq. showed significant antioxidant activities, evidenced by free-radical scavenging methods. This highlights the potential health-promoting properties of such oils (Ortet et al., 2009).
Influence of Industry on Public Health Research
- A critical analysis of how special interests and industry funding can influence public health research, potentially leading to biased outcomes and misrepresentation of product hazards (Sass, 2008).
Future Directions
properties
IUPAC Name |
2-phenyl-3,1-benzoxazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-14-11-8-4-5-9-12(11)15-13(17-14)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTLBYITFHMYFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144732 | |
Record name | 2-Phenyl-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60144732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bentranil | |
CAS RN |
1022-46-4 | |
Record name | 2-Phenyl-4H-3,1-benzoxazin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1022-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenyl-3,1-benzoxazin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bentranil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenyl-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60144732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenyl-3,1-benzoxazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENYL-3,1-BENZOXAZIN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6R7D8UJO5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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